![molecular formula C18H31N3O B14507298 N-[4-(Dipropylamino)phenyl]-L-leucinamide CAS No. 64400-08-4](/img/structure/B14507298.png)
N-[4-(Dipropylamino)phenyl]-L-leucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Dipropylamino)phenyl]-L-leucinamide is a chemical compound with the molecular formula C18H31N3O. It is known for its unique structure, which includes a dipropylamino group attached to a phenyl ring, and an L-leucinamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dipropylamino)phenyl]-L-leucinamide typically involves the reaction of 4-(dipropylamino)aniline with L-leucine in the presence of coupling reagents. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Dipropylamino)phenyl]-L-leucinamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(Dipropylamino)phenyl]-L-leucinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(Dipropylamino)phenyl]-L-leucinamide involves its interaction with specific molecular targets and pathways. The dipropylamino group may interact with receptors or enzymes, modulating their activity. The leucinamide moiety may influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide
- N-{4-[(dipropylamino)sulfonyl]phenyl}-4-ethoxybenzamide
- N-{4-[(dipropylamino)sulfonyl]phenyl}-2-methylbenzamide
Uniqueness
N-[4-(Dipropylamino)phenyl]-L-leucinamide stands out due to its unique combination of a dipropylamino group and an L-leucinamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
64400-08-4 |
|---|---|
Molekularformel |
C18H31N3O |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[4-(dipropylamino)phenyl]-4-methylpentanamide |
InChI |
InChI=1S/C18H31N3O/c1-5-11-21(12-6-2)16-9-7-15(8-10-16)20-18(22)17(19)13-14(3)4/h7-10,14,17H,5-6,11-13,19H2,1-4H3,(H,20,22)/t17-/m0/s1 |
InChI-Schlüssel |
HWMULABWZMNIJI-KRWDZBQOSA-N |
Isomerische SMILES |
CCCN(CCC)C1=CC=C(C=C1)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CCCN(CCC)C1=CC=C(C=C1)NC(=O)C(CC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



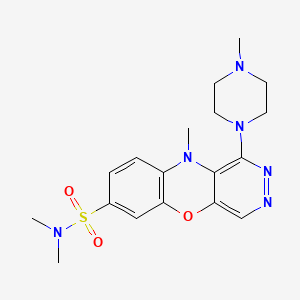
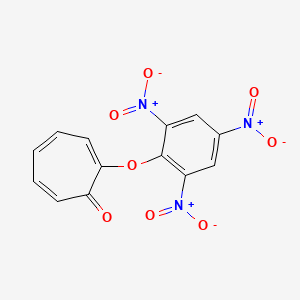

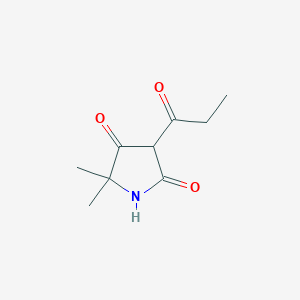
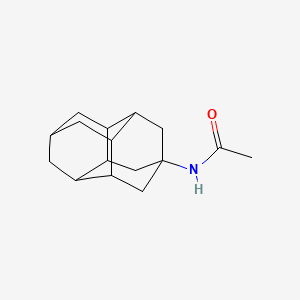


arsane](/img/structure/B14507262.png)

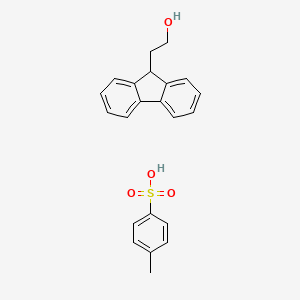
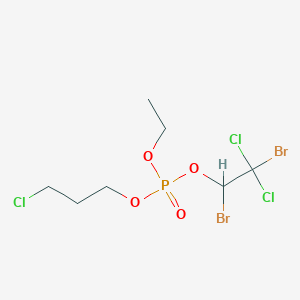
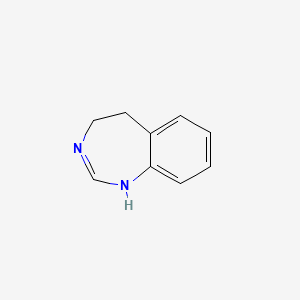
![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
